molecular formula C8H8OS B2924007 2'-Mercaptoacetophenone CAS No. 26824-02-2

2'-Mercaptoacetophenone

Cat. No.: B2924007
CAS No.: 26824-02-2
M. Wt: 152.21
InChI Key: BUTXTARTNBKCLG-UHFFFAOYSA-N
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Description

2’-Mercaptoacetophenone is an organic compound with the molecular formula C8H8OS. It is characterized by the presence of a thiol group (-SH) attached to the second carbon of the acetophenone structure. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Mercaptoacetophenone can be synthesized through several methods. One common approach involves the reaction of acetophenone with thiourea in the presence of hydrochloric acid, followed by hydrolysis. Another method includes the use of 2-bromoacetophenone and sodium hydrosulfide in a nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, 2’-Mercaptoacetophenone is typically produced through the reaction of acetophenone with hydrogen sulfide gas in the presence of a catalyst such as aluminum chloride. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Mercaptoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2’-Mercaptoacetophenone involves its thiol group, which can form covalent bonds with various biological molecules. This interaction can inhibit enzyme activity by modifying cysteine residues in proteins. Additionally, its carbonyl group can participate in nucleophilic addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 2’-Mercaptoacetophenone is unique due to the position of its thiol group, which allows for specific interactions and reactions that are not possible with other isomers or derivatives. This makes it particularly valuable in applications requiring selective thiol reactivity .

Biological Activity

2'-Mercaptoacetophenone, a sulfur-containing organic compound with the formula C8_8H8_8OS, has garnered attention in various fields of biological research due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound, supported by relevant case studies and research findings.

  • Molecular Formula: C8_8H8_8OS
  • Molecular Weight: 168.21 g/mol
  • CAS Number: 11094819

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. For instance:

  • Case Study: A study by Yayli et al. synthesized N-alkyl derivatives of chalcones, including this compound derivatives, which showed broad-spectrum antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various models:

  • Research Finding: Yadav et al. synthesized several chalcone derivatives, including those based on this compound. The derivatives were subjected to anti-inflammatory assays, revealing that compounds with electron-withdrawing groups displayed enhanced activity compared to standard drugs like indomethacin .

Anticancer Activity

Recent studies have also highlighted the anticancer properties of this compound:

  • Research Finding: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a study demonstrated that this compound significantly inhibited cell proliferation in HeLa cells, with an IC50 value indicating potent cytotoxicity .

Summary of Biological Activities

Activity Effectiveness References
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryComparable activity to indomethacin
AnticancerInduces apoptosis in HeLa cells

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism: The compound likely disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Mechanism: It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), reducing inflammation.
  • Anticancer Mechanism: The induction of apoptosis may involve the activation of caspases and modulation of cell cycle regulators.

Q & A

Q. What are the optimal synthetic conditions for 2'-Mercaptoacetophenone to maximize yield and purity?

Basic Research Question
The synthesis of this compound typically involves thiolation of acetophenone derivatives or nucleophilic substitution reactions. Key factors include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to avoid side reactions like disulfide formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Report Rf values and characterize intermediates via TLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and the thiol group (δ ~1.5 ppm, though often broad due to exchange). Compare with 2'-Nitroacetophenone spectra for benchmarking .
  • IR Spectroscopy : Confirm S-H stretch (~2550 cm⁻¹) and carbonyl (C=O) absorption (~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 166.17 (C₉H₁₀OS) validates molecular weight .

Q. How can contradictions in NMR data for this compound derivatives be resolved?

Advanced Research Question
Contradictions may arise from tautomerism or solvent effects:

  • Deuterated Solvents : Use DMSO-d₆ to stabilize thiol tautomers and reduce peak broadening .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting spectra .

Q. How should experiments be designed to study thiol group reactivity in this compound?

Advanced Research Question

  • Variables : pH (thiolate formation at pH > 9), oxidizing agents (H₂O₂, O₂), and temperature.
  • Control Groups : Include inert atmospheres (N₂/Ar) to prevent oxidation .
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor disulfide formation rates at λ = 260–280 nm .

Q. What computational methods model reaction mechanisms involving this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate transition states for thiol-disulfide exchange (B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO) .
  • Software : Gaussian or ORCA for energy minimization; VMD for visualization .

Q. How can oxidative stability of this compound be assessed in different environments?

Basic Research Question

  • Accelerated Aging : Expose to O₂ at 40°C and analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials (vs. Ag/AgCl reference) .

Q. What in vitro assays evaluate bioactivity of this compound derivatives?

Advanced Research Question

  • Enzyme Inhibition Assays : Test against cysteine proteases (e.g., papain) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) at 10–100 µM concentrations .

Q. How can statistical validation ensure reproducibility in synthesis protocols?

Basic Research Question

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio) .
  • ANOVA : Compare yields across ≥3 independent trials; report standard deviations (SD ≤ 5%) .

Q. What safety protocols are critical when handling this compound?

Basic Research Question

  • Ventilation : Use fume hoods due to volatile thiol odors.
  • PPE : Nitrile gloves and lab coats; avoid metal catalysts (risk of exothermic reactions) .
  • Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .

Q. What emerging applications exist for this compound in organic synthesis?

Advanced Research Question

  • Ligand Design : Chelating agent for transition metals (e.g., Pd in cross-coupling reactions) .
  • Thiol-ene Click Chemistry : Photoinitiated reactions for polymer functionalization .

Properties

IUPAC Name

1-(2-sulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXTARTNBKCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26824-02-2
Record name 1-(2-sulfanylphenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred suspension of aluminium chloride (10.50 g, 78.8 mmol) in dry benzene (200 mL) was added a solution of 1-[2-(benzylsulfanyl)phenyl]ethan-1-one (11.93 g, 49.2 mmol) in dry benzene (100 mL) dropwise in an ice bath under argon atmosphere. After the reaction mixture being stirred at room temperature overnight, the reaction was quenched by the cautious addition of ice-water. The separated organic layer was washed with water and extracted with 5% aqueous solution of sodium hydroxide (300 mL). The aqueous layer was acidified to about pH 3 with concentrated hydrochloric acid (12 N) and extracted with dichloromethane (300 mL×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo to afford 6.47 g of the crude product 1-(2-sulfanylphenyl)ethanone.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.93 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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